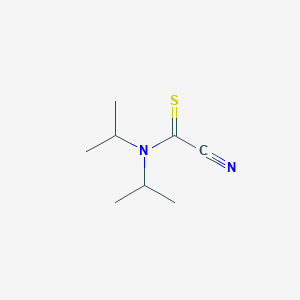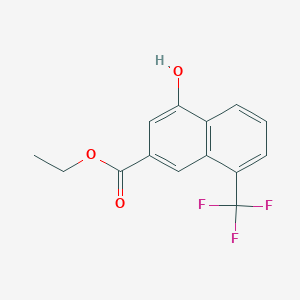
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester: is a chemical compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a hydroxy group at the 4th position on the naphthalene ring, with an ethyl ester functional group attached to the carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid, 4-oxo-8-(trifluoromethyl)-, ethyl ester.
Reduction: 2-Naphthalenemethanol, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions due to its distinct chemical structure.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester.
Comparison:
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester: The presence of a methyl group instead of a trifluoromethyl group results in different chemical reactivity and physical properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester: The methoxy group alters the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
The unique combination of functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester makes it a versatile compound with diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H11F3O3 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-20-13(19)8-6-10-9(12(18)7-8)4-3-5-11(10)14(15,16)17/h3-7,18H,2H2,1H3 |
Clé InChI |
MHZUNHRLRJWHEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


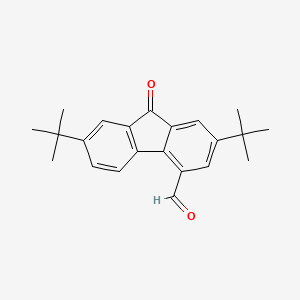
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
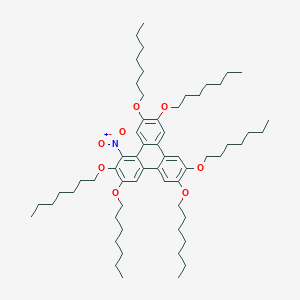
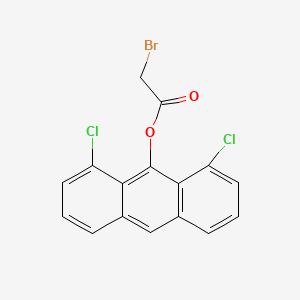
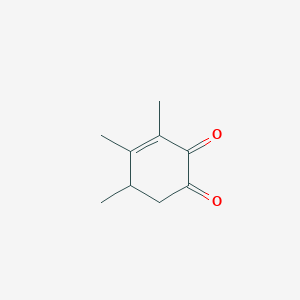
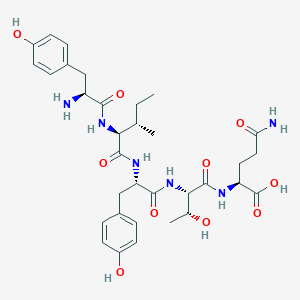
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
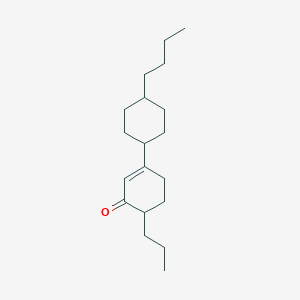

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)

